![molecular formula C29H25F7O2 B12329742 2H-Pyran, 5-cyclopentyl-2-[4'-[difluoro(3,4,5-trifluorophenoxy)methyl]-3',5'-difluoro[1,1'-biphenyl]-4-yl]tetrahydro-, (2R,5R)-rel-](/img/structure/B12329742.png)
2H-Pyran, 5-cyclopentyl-2-[4'-[difluoro(3,4,5-trifluorophenoxy)methyl]-3',5'-difluoro[1,1'-biphenyl]-4-yl]tetrahydro-, (2R,5R)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran, 5-cyclopentyl-2-[4’-[difluoro(3,4,5-trifluorophenoxy)methyl]-3’,5’-difluoro[1,1’-biphenyl]-4-yl]tetrahydro-, (2R,5R)-rel- is a complex organic compound featuring a 2H-pyran ring fused with a cyclopentyl group and a biphenyl moiety substituted with multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic methods for 2H-pyrans include oxa-electrocyclization, Knoevenagel condensation, and propargyl Claisen rearrangement . The reaction conditions typically involve the use of catalysts such as phosphines and various solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, including the use of continuous flow reactors and automated synthesis platforms. The choice of reagents and conditions would be tailored to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, 5-cyclopentyl-2-[4’-[difluoro(3,4,5-trifluorophenoxy)methyl]-3’,5’-difluoro[1,1’-biphenyl]-4-yl]tetrahydro-, (2R,5R)-rel- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
2H-Pyran, 5-cyclopentyl-2-[4’-[difluoro(3,4,5-trifluorophenoxy)methyl]-3’,5’-difluoro[1,1’-biphenyl]-4-yl]tetrahydro-, (2R,5R)-rel- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2H-Pyran, 5-cyclopentyl-2-[4’-[difluoro(3,4,5-trifluorophenoxy)methyl]-3’,5’-difluoro[1,1’-biphenyl]-4-yl]tetrahydro-, (2R,5R)-rel- involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2H-Chromenes: Similar in structure but with a fused aromatic ring, offering different stability and reactivity profiles.
Tetrahydropyrans: Lacking the cyclopentyl and biphenyl groups, these compounds have different chemical properties and applications.
Uniqueness
2H-Pyran, 5-cyclopentyl-2-[4’-[difluoro(3,4,5-trifluorophenoxy)methyl]-3’,5’-difluoro[1,1’-biphenyl]-4-yl]tetrahydro-, (2R,5R)-rel- stands out due to its multiple fluorine substitutions and complex structure, which confer unique reactivity and potential for diverse applications.
Properties
Molecular Formula |
C29H25F7O2 |
|---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
(2R,5R)-5-cyclopentyl-2-[4-[4-[difluoro-(3,4,5-trifluorophenoxy)methyl]-3,5-difluorophenyl]phenyl]oxane |
InChI |
InChI=1S/C29H25F7O2/c30-22-11-20(12-23(31)27(22)29(35,36)38-21-13-24(32)28(34)25(33)14-21)17-5-7-18(8-6-17)26-10-9-19(15-37-26)16-3-1-2-4-16/h5-8,11-14,16,19,26H,1-4,9-10,15H2/t19-,26+/m0/s1 |
InChI Key |
OQUNHWCPGGOBPV-AFMDSPMNSA-N |
Isomeric SMILES |
C1CCC(C1)[C@H]2CC[C@@H](OC2)C3=CC=C(C=C3)C4=CC(=C(C(=C4)F)C(OC5=CC(=C(C(=C5)F)F)F)(F)F)F |
Canonical SMILES |
C1CCC(C1)C2CCC(OC2)C3=CC=C(C=C3)C4=CC(=C(C(=C4)F)C(OC5=CC(=C(C(=C5)F)F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7H-Pyrazolo[3,4-c]pyridin-7-one, 5-amino-1,6-dihydro-](/img/structure/B12329664.png)
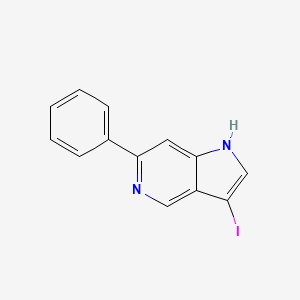
![Guanosine, N-(2-phenoxyacetyl)-3',5'-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-](/img/structure/B12329672.png)
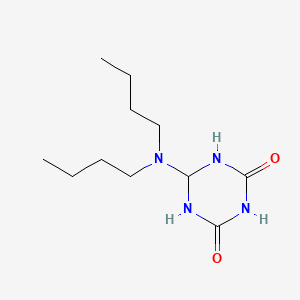
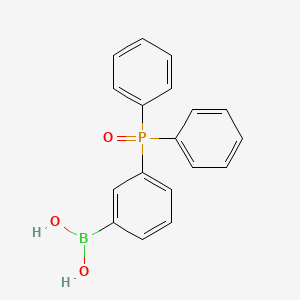
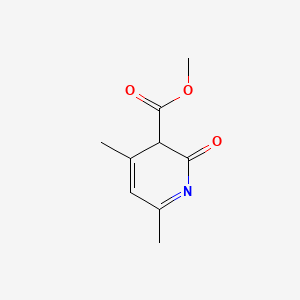
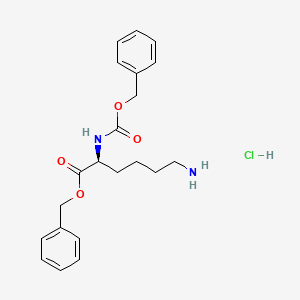
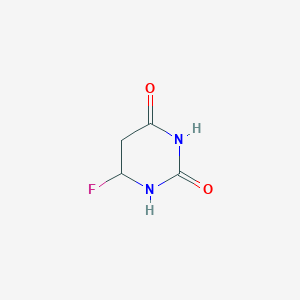
![tert-Butyl 3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B12329699.png)
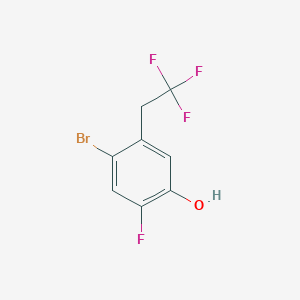
![7-Fluoro-2H-pyrano[3,2-b]pyridin-4(3H)-one](/img/structure/B12329709.png)
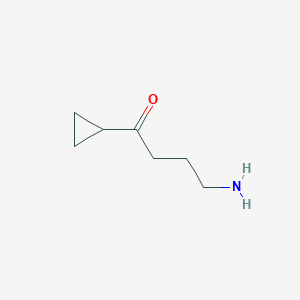
![(4S)-5-[[(2S)-1-[[2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B12329715.png)

